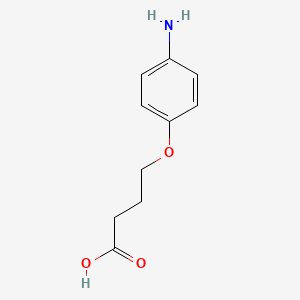

4-(4-Aminophenoxy)butanoic acid

Description

4-(4-Aminophenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy group with a para-amino substituent. Such compounds are often explored as intermediates in drug synthesis or as active ingredients in herbicides .

Properties

IUPAC Name |

4-(4-aminophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXDBOFLMIGAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Aminophenoxy)butanoic acid typically involves the reaction of 4-aminophenol with butyric acid derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the ether bond between the aminophenol and the butanoic acid . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Aminophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

4-(4-Aminophenoxy)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: This compound is utilized in the study of enzyme interactions and protein modifications.

Medicine: Research has explored its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound may also participate in signaling pathways, modulating cellular responses and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-(4-Aminophenoxy)butanoic acid include:

Notes:

- Electron-Donating vs. In contrast, chloro and methyl groups in MCPB and 2,4-DB are electron-withdrawing, increasing acidity (pKa ~2-3 for MCPB vs. ~4-5 for amino derivatives) .

- Conformational Differences: The carboxyl group in phenoxy butanoic acids adopts varying torsional angles. For example, 4-(3-methoxyphenoxy)butanoic acid has a near-planar conformation (torsion angle: 174.73°), while 4-(4-chlorophenoxy)butanoic acid deviates (161.6°), affecting molecular interactions .

Physical Properties

- Melting Points: Chlorinated derivatives like MCPB and 2,4-DB exhibit higher melting points (~105–107°C) due to stronger intermolecular forces compared to amino or methoxy-substituted analogs .

- Solubility: Amino groups enhance water solubility via hydrogen bonding, whereas chloro and methyl groups reduce it, favoring organic solvents .

Biological Activity

4-(4-Aminophenoxy)butanoic acid, an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol, has garnered attention in the fields of medicinal and synthetic chemistry due to its potential biological activities. This compound features a butanoic acid moiety linked to a 4-aminophenoxy group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The structural characteristics of 4-(4-Aminophenoxy)butanoic acid include:

- Amino Group : Imparts basic properties and potential for hydrogen bonding.

- Phenoxy Group : Enhances reactivity and interaction with biological targets.

- Butanoic Acid Moiety : Provides hydrophobic characteristics that influence solubility and membrane permeability.

The biological activity of 4-(4-Aminophenoxy)butanoic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target molecules. It may also participate in signaling pathways, modulating cellular responses and biochemical processes.

Potential Biological Activities

- Enzyme Modulation : Research indicates that this compound may inhibit certain enzymes, potentially leading to therapeutic applications in conditions such as osteoarthritis .

- Anti-inflammatory Effects : Preliminary studies suggest that 4-(4-Aminophenoxy)butanoic acid could exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Anticancer Activity : There is emerging evidence that this compound may have anticancer effects, warranting further investigation into its mechanisms and efficacy against various cancer types.

Case Studies

- A study explored the synthesis of related compounds based on the α-glutamic acid scaffold, demonstrating that structural modifications can lead to significant variations in biological activity, particularly in inhibiting ADAMTS enzymes involved in cartilage degradation . This highlights the potential for 4-(4-Aminophenoxy)butanoic acid as a lead compound for developing new therapeutic agents.

Comparative Analysis

To better understand the unique properties of 4-(4-Aminophenoxy)butanoic acid, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-Aminophenoxy)benzoic acid | Benzoic acid moiety | Different reactivity due to aromatic ring |

| 4-(4-Aminophenoxy)propanoic acid | Shorter propanoic acid chain | Exhibits distinct chemical properties |

| 4-(4-Aminophenoxy)hexanoic acid | Longer hexanoic acid chain | Affects solubility and interaction characteristics |

This table illustrates how variations in chain length and functional groups influence the reactivity and biological activity of these compounds.

Synthesis Methods

The synthesis of 4-(4-Aminophenoxy)butanoic acid typically involves:

- Reactions : The reaction between 4-aminophenol and butyric acid derivatives, often facilitated by coupling agents to form the ether bond.

- Optimization : Careful control of reaction conditions is essential to optimize yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.